

analytical methods for quantification of 4,6-Dichloro-5-cyanopicolinic acid

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Compound of Interest

Compound Name: 4,6-Dichloro-5-cyanopicolinic acid

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Application Note & Protocol Guide

Topic: Analytical Methods for the Quantification of **4,6-Dichloro-5-cyanopicolinic Acid**

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,6-Dichloro-5-cyanopicolinic acid (CAS No. 861545-83-7) is a pyridine derivative with a molecular formula of C₇H₂Cl₂N₂O₂[\[1\]](#)[\[2\]](#)[\[3\]](#). As a halogenated picolinic acid, it belongs to a class of compounds that are of significant interest in the agrochemical and pharmaceutical industries due to their potential biological activities[\[4\]](#)[\[5\]](#). Accurate and precise quantification of this compound is crucial for various applications, including pharmacokinetic studies, residue analysis in environmental and agricultural samples, and quality control during synthesis and formulation.

This guide provides detailed protocols for the quantification of **4,6-dichloro-5-cyanopicolinic acid** using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies presented here are designed to serve as a robust starting point for method development and validation in a research or quality control setting. The choice between these methods will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of **4,6-dichloro-5-cyanopicolinic acid** in relatively clean sample matrices, such as pharmaceutical formulations or in-process control samples. It offers a balance of performance, cost-effectiveness, and accessibility.

Principle

The method utilizes reverse-phase HPLC to separate the analyte from other components in the sample. The quantification is achieved by measuring the absorbance of the analyte at a specific UV wavelength. The presence of the aromatic pyridine ring and the cyano group in the structure of **4,6-dichloro-5-cyanopicolinic acid** suggests strong UV absorbance, making this a viable detection method.

Experimental Protocol

1. Materials and Reagents:

- **4,6-Dichloro-5-cyanopicolinic acid** reference standard (purity $\geq 98\%$)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade or ultrapure)
- Formic acid (LC-MS grade)
- 0.45 μm syringe filters

2. Instrumentation:

- HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

- Analytical column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Preparation of Standard Solutions:

- Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of **4,6-dichloro-5-cyanopicolinic acid** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to final concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation:

- Solid Samples: Accurately weigh a known amount of the sample, dissolve it in methanol, and dilute with the mobile phase to a final concentration within the calibration range.
- Liquid Samples: Dilute the liquid sample with the mobile phase to a final concentration within the calibration range.
- Filter all samples and standards through a 0.45 µm syringe filter before injection.

5. HPLC Conditions:

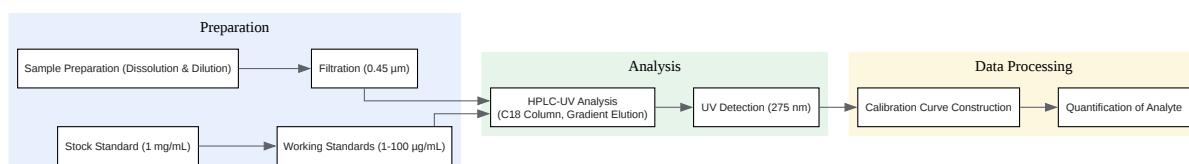
- Mobile Phase: A mixture of 0.1% formic acid in water (A) and acetonitrile (B). A gradient elution is recommended for optimal separation.
- Gradient Program:
 - 0-2 min: 20% B
 - 2-10 min: 20% to 80% B
 - 10-12 min: 80% B
 - 12-13 min: 80% to 20% B
 - 13-15 min: 20% B

- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 10 µL
- Detection Wavelength: 275 nm (This should be optimized by running a UV scan of the reference standard).

6. Data Analysis:

- Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
- Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.

Workflow for HPLC-UV Analysis



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Caption: Workflow for the quantification of **4,6-dichloro-5-cyanopicolinic acid** by HPLC-UV.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of **4,6-dichloro-5-cyanopicolinic acid** in complex matrices such as biological fluids (plasma, urine), environmental samples (soil, water), and food products at trace levels.

Principle

The analyte is first separated from the matrix components using reverse-phase liquid chromatography. It is then ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of the analyte and then monitoring specific product ions, which provides a high degree of specificity and reduces background noise.

Experimental Protocol

1. Materials and Reagents:

- All reagents listed for the HPLC-UV method.
- Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte. If unavailable, a compound with similar chromatographic and ionization behavior can be used (e.g., another chlorinated picolinic acid).

2. Instrumentation:

- UHPLC or HPLC system coupled to a tandem quadrupole mass spectrometer with an ESI source.
- Analytical column: A high-efficiency C18 column (e.g., 2.1 x 100 mm, 1.8 μ m particle size).

3. Preparation of Standard and QC Samples:

- Stock Solutions: Prepare stock solutions of the analyte and the internal standard (1 mg/mL) in methanol.
- Calibration Standards: Prepare calibration standards by spiking known amounts of the analyte and a constant amount of the internal standard into a blank matrix.

- Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

4. Sample Preparation (QuEChERS Method for Soil/Food Samples):

- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of water (for dry samples) and the internal standard.
- Add 10 mL of acetonitrile and shake vigorously for 1 min.
- Add the QuEChERS extraction salts (e.g., MgSO₄, NaCl) and shake again.
- Centrifuge the sample.
- Take an aliquot of the supernatant and perform a dispersive solid-phase extraction (d-SPE) cleanup step.
- Evaporate the final extract to dryness and reconstitute in the mobile phase.

5. LC-MS/MS Conditions:

- Mobile Phase: 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Gradient Program: A fast gradient is typically used in UHPLC-MS/MS.
 - 0-0.5 min: 5% B
 - 0.5-4.0 min: 5% to 95% B
 - 4.0-5.0 min: 95% B
 - 5.0-5.1 min: 95% to 5% B
 - 5.1-6.0 min: 5% B
- Flow Rate: 0.4 mL/min
- Column Temperature: 40 °C

- Injection Volume: 5 μ L

6. Mass Spectrometer Conditions:

- Ionization Mode: Electrospray Ionization (ESI), negative mode is likely to be more sensitive for the acidic analyte.
- MRM Transitions: These need to be determined by infusing a standard solution of the analyte into the mass spectrometer. Hypothetical transitions are provided below:
 - Analyte: Q1 (Precursor Ion) m/z 215 -> Q3 (Product Ion 1) m/z 171 (loss of CO₂), Q3 (Product Ion 2) m/z 136 (loss of CO₂ and Cl).
 - Internal Standard: To be determined based on the selected IS.
- Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

Workflow for LC-MS/MS Analysis



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Caption: Workflow for the quantification of **4,6-dichloro-5-cyanopicolinic acid** by LC-MS/MS.

Method Validation

Both methods should be validated according to established guidelines to ensure they are fit for purpose^{[6][7][8][9]}. The following parameters should be assessed:

Parameter	Description	Acceptance Criteria
Linearity	The ability of the method to produce results that are directly proportional to the concentration of the analyte.	Correlation coefficient (r^2) > 0.99
Accuracy	The closeness of the measured value to the true value. Assessed by spike-recovery experiments at different concentrations.	Mean recovery of 80-120%
Precision	The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.	Relative Standard Deviation (RSD) < 15%
Limit of Detection (LOD)	The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.	Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ)	The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.	Signal-to-noise ratio of 10:1, or the lowest point on the calibration curve with acceptable accuracy and precision[8].
Specificity	The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.	No interfering peaks at the retention time of the analyte in blank samples.

Matrix Effect (for LC-MS/MS)

The alteration of ionization efficiency by the presence of co-eluting matrix components.

Assessed by comparing the response of the analyte in a pure solution to that in a matrix extract.

Conclusion

The choice of analytical method for the quantification of **4,6-dichloro-5-cyanopicolinic acid** depends on the specific requirements of the analysis. The HPLC-UV method provides a reliable and cost-effective solution for simpler matrices and higher concentrations. For trace-level quantification in complex samples, the LC-MS/MS method offers superior sensitivity and selectivity. Both protocols presented in this guide provide a solid foundation for developing and validating a robust analytical method tailored to your specific application.

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